

The Rise and Fall of Dinitrophenol Herbicides: A Technical Guide

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Compound of Interest

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Introduction

The dinitrophenol class of chemicals, first recognized for their biological activity in the late 19th century, represent one of the earliest forays into synthetic organic pesticides. Initially utilized as insecticides and fungicides, their potent herbicidal properties were soon discovered, leading to the development and widespread use of compounds like 4,6-dinitro-o-cresol (DNOC) and dinoseb (2-sec-butyl-4,6-dinitrophenol) in the mid-20th century.[1][2] These compounds are potent, non-selective contact herbicides that were valued for their rapid action.[3] However, their high mammalian toxicity and environmental concerns ultimately led to severe restrictions and bans in many countries.[1][4] This technical guide provides an in-depth overview of the discovery, development, and biochemical action of dinitrophenol herbicides, tailored for a scientific audience.

Discovery and Development

The journey of dinitrophenol herbicides began with the synthesis of nitrated aromatic compounds in the burgeoning chemical industry of the late 1800s. 4,6-dinitro-o-cresol (DNOC) was first used as an insecticide in 1892.[5] Its herbicidal properties were recognized later, and it was introduced for weed control in the 1930s.[6] This paved the way for the development of other, more potent dinitrophenol derivatives.

In 1945, dinoseb (2-sec-butyl-4,6-dinitrophenol) was synthesized by replacing the ortho-methyl group of DNOC with a sec-butyl group, resulting in a compound with superior insecticidal and acaricidal activity.[1] Its efficacy as a broad-spectrum herbicide was quickly established, and it became commercially available in the same year.[1] Other dinitrophenol herbicides developed and used to varying extents include dinoterb and medinoterb.[7] The use of these herbicides grew rapidly in the post-war era, becoming essential tools in the chemical-based agricultural revolution.[6] However, concerns over their acute toxicity to applicators and wildlife, as well as their potential for environmental contamination, led to regulatory scrutiny and eventual bans in many parts of the world by the late 20th century.[4][8]

Chemical Properties and Synthesis

Dinitrophenol herbicides are characterized by a phenolic ring substituted with two nitro groups and an alkyl group. The nature and position of the alkyl group significantly influence the herbicidal activity and selectivity of the compound.

Synthesis of Key Dinitrophenol Herbicides

The synthesis of dinitrophenol herbicides generally involves two key steps: alkylation of a phenol and subsequent nitration.

1. Synthesis of Dinoseb (2-sec-butyl-4,6-dinitrophenol):

A common synthetic route for dinoseb involves the Friedel-Crafts alkylation of phenol with a sec-butyl halide (e.g., 2-chlorobutane) in the presence of a Lewis acid catalyst like aluminum chloride. The resulting 2-sec-butylphenol is then nitrated using a mixture of concentrated nitric acid and sulfuric acid to introduce the two nitro groups at the 4 and 6 positions of the phenolic ring.[9]

2. Synthesis of DNOC (4,6-dinitro-o-cresol):

DNOC is synthesized by the nitration of o-cresol. A detailed laboratory-scale protocol is as follows: A reaction mixture is prepared by mixing concentrated nitric acid (65%) and ethanol (96%). To this mixture, o-cresol is added, and the reaction is carried out at the boiling point of the mixture. The resulting 4,6-dinitro-o-cresol precipitates upon cooling and can be isolated by filtration. The reported yield for this method is approximately 72-74%.[9]

Mode of Action: Uncoupling of Oxidative Phosphorylation

The primary mode of action for dinitrophenol herbicides is the uncoupling of oxidative phosphorylation in mitochondria.^{[1][10]} This process is central to cellular energy production in both plants and animals.

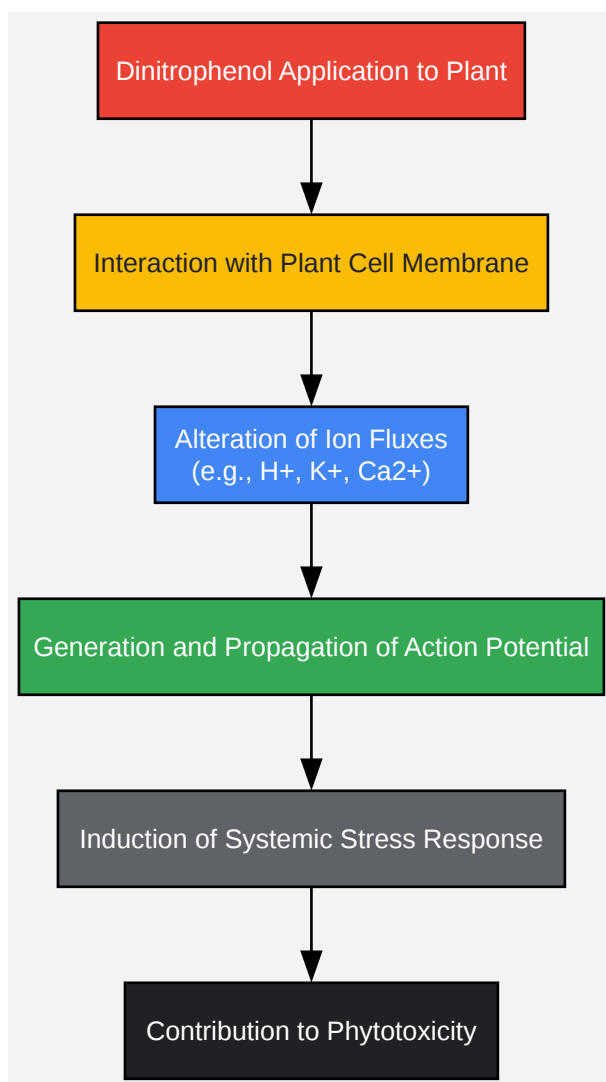
In normal cellular respiration, the electron transport chain pumps protons across the inner mitochondrial membrane, creating a proton gradient. The energy stored in this gradient is then used by ATP synthase to produce ATP from ADP and inorganic phosphate.

Dinitrophenols are lipophilic weak acids that can readily pass through the mitochondrial membranes. In the proton-rich intermembrane space, the dinitrophenol molecule becomes protonated. It then diffuses across the inner mitochondrial membrane into the more alkaline matrix, where it releases the proton. This shuttling of protons dissipates the proton gradient, effectively "uncoupling" electron transport from ATP synthesis.^{[2][11]} The energy that would have been used to generate ATP is instead released as heat. This disruption of energy production leads to a rapid cessation of cellular processes and ultimately cell death.

Caption: Uncoupling of oxidative phosphorylation by dinitrophenol herbicides.

Effects on Plant Signaling Pathways

While the primary mode of action is metabolic disruption, there is evidence that dinitrophenol herbicides can also affect plant signaling pathways. Research has shown that 2,4-dinitrophenol (DNP) can induce fast action potentials in soybeans.^{[11][12]} Action potentials are rapid, transient changes in membrane potential that are involved in long-distance signaling in plants, analogous to nerve impulses in animals. The induction of these action potentials by DNP suggests an interference with the plant's electrochemical signaling network, which could contribute to the overall phytotoxic effect.^[11] The propagation speed of these DNP-induced action potentials can be up to 2 meters per second.^[12]



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Caption: Proposed workflow of dinitrophenol's effect on plant signaling.

Quantitative Data

The following tables summarize key quantitative data for prominent dinitrophenol herbicides.

Table 1: Physicochemical Properties

Herbicide	Chemical Formula	Molar Mass (g/mol)	Melting Point (°C)	Water Solubility (mg/L)
2,4-DNP	C ₆ H ₄ N ₂ O ₅	184.11	114-115	5600
DNOC	C ₇ H ₆ N ₂ O ₅	198.13	86-88	130
Dinoseb	C ₁₀ H ₁₂ N ₂ O ₅	240.22	38-42	52
Dinoterb	C ₁₀ H ₁₂ N ₂ O ₅	240.22	125.5-126.5	18
Medinoterb	C ₁₁ H ₁₄ N ₂ O ₅	254.24	86-87	1.5

Table 2: Toxicological Data

Herbicide	Organism	Exposure Route	LD50/LC50	Reference
2,4-DNP	Rat	Oral	30 mg/kg	[13]
Human	Oral	14-43 mg/kg (estimated)		
DNOC	Rat	Oral	25-40 mg/kg	
Human	Oral	10-20 mg/kg (estimated)		
Dinoseb	Rat	Oral	40-60 mg/kg	[10]
Rabbit	Dermal	75-125 mg/kg		
Dinoterb	Rat	Oral	25 mg/kg	[8]
Medinoterb	Rat	Oral	33 mg/kg	

Table 3: Environmental Fate

Herbicide	Soil Half-life (days)	Soil Sorption Coefficient (Koc)
DNOC	20	50-200
Dinoseb	30	250-1000
Dinoterb	20-40	1000-2000

Experimental Protocols

Herbicidal Efficacy Bioassay (Whole Plant)

This protocol provides a general framework for assessing the herbicidal efficacy of dinitrophenol compounds on target weed species.

1. Plant Material and Growth Conditions:

- Grow a susceptible weed species (e.g., *Amaranthus retroflexus*) and a tolerant crop species (e.g., *Triticum aestivum*) from seed in pots containing a standard potting mix.
- Maintain plants in a greenhouse or growth chamber with controlled temperature (20-25°C), humidity (60-70%), and photoperiod (16h light/8h dark).

2. Herbicide Application:

- Prepare stock solutions of the dinitrophenol herbicide in a suitable solvent (e.g., acetone with a surfactant).
- Dilute the stock solution to a range of concentrations to be tested.
- Apply the herbicide solutions to the plants at the 2-4 leaf stage using a laboratory sprayer calibrated to deliver a specific volume per unit area.
- Include a control group sprayed only with the solvent and surfactant.

3. Assessment of Phytotoxicity:

- Visually assess plant injury at 3, 7, and 14 days after treatment (DAT) using a rating scale (e.g., 0 = no injury, 100 = complete death).
- At 14 DAT, harvest the above-ground biomass, dry in an oven at 70°C for 48 hours, and record the dry weight.

4. Data Analysis:

- Calculate the percentage reduction in dry weight compared to the control for each herbicide concentration.
- Determine the GR50 (the concentration required to cause a 50% reduction in plant growth) using a dose-response curve analysis.

Measurement of Mitochondrial Respiration Uncoupling

This protocol outlines a method to measure the uncoupling of oxidative phosphorylation in isolated mitochondria.

1. Isolation of Mitochondria:

- Isolate mitochondria from a suitable source, such as rat liver or plant tissues (e.g., potato tubers), using differential centrifugation.

2. Oxygen Consumption Measurement:

- Use a Clark-type oxygen electrode in a temperature-controlled chamber to measure oxygen consumption.
- Suspend the isolated mitochondria in a respiration buffer containing a respiratory substrate (e.g., succinate).

3. Uncoupling Assay:

- After establishing a baseline rate of oxygen consumption (State 4 respiration), add a known amount of ADP to initiate ATP synthesis (State 3 respiration).

- Once the added ADP is phosphorylated and the respiration rate returns to State 4, add small aliquots of the dinitrophenol herbicide stock solution.
- An increase in the rate of oxygen consumption without the addition of ADP is indicative of uncoupling.

4. Data Analysis:

- Calculate the Respiratory Control Ratio (RCR), which is the ratio of State 3 to State 4 respiration, as a measure of mitochondrial coupling.
- Determine the concentration of the dinitrophenol herbicide that causes a 50% reduction in the RCR.

Conclusion

Dinitrophenol herbicides represent a significant chapter in the history of chemical weed control. Their discovery and development provided farmers with powerful tools to manage unwanted vegetation. However, their potent and non-specific mechanism of action, the uncoupling of oxidative phosphorylation, also rendered them highly toxic to a wide range of organisms, including humans. This inherent toxicity, coupled with environmental persistence, led to their decline and eventual replacement by more selective and safer herbicides. For researchers today, the study of dinitrophenol herbicides offers valuable insights into fundamental biological processes like cellular respiration and the intricate signaling networks within plants. Understanding their mode of action and toxicological profile remains crucial for environmental risk assessment and the development of safer, more targeted crop protection strategies.

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